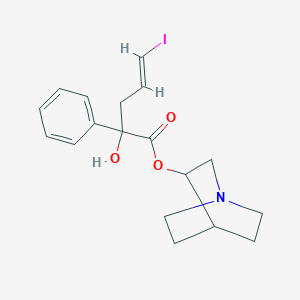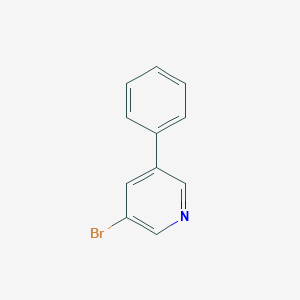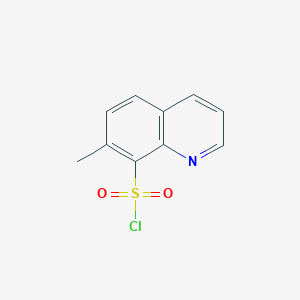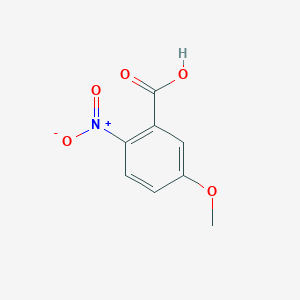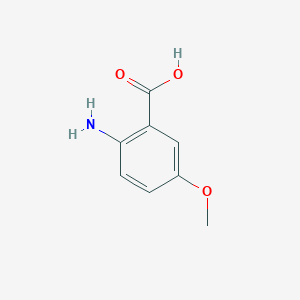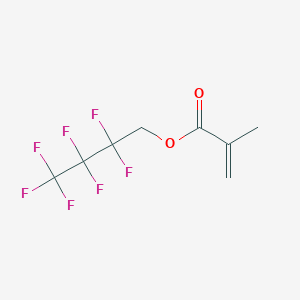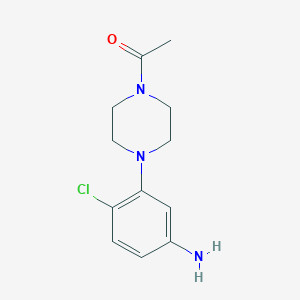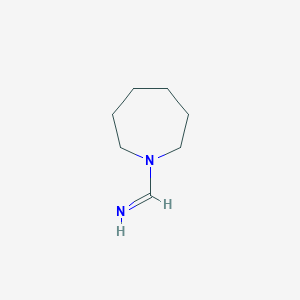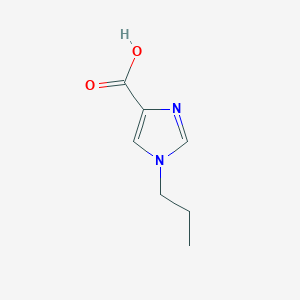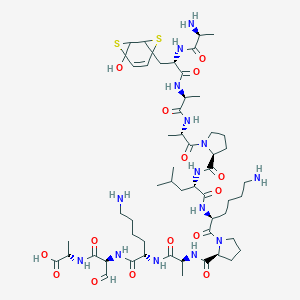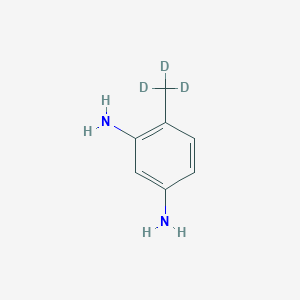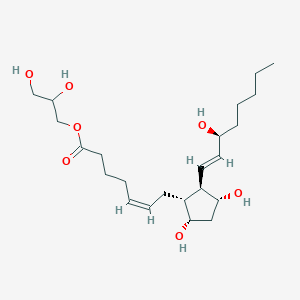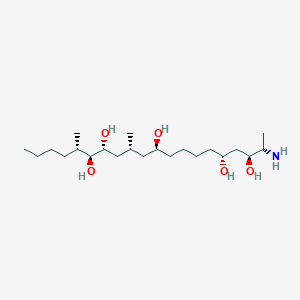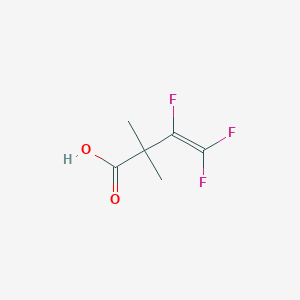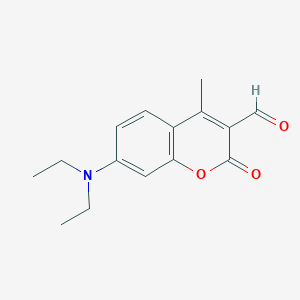
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound belongs to the coumarin family, which is a class of organic compounds that are widely distributed in nature and have various biological activities. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with biomolecules such as DNA and proteins.
Effets Biochimiques Et Physiologiques
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, reduce inflammation, and exhibit antimicrobial activity. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to interact with DNA and proteins, which may contribute to its biological activities.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has several advantages for lab experiments. This compound is relatively easy to synthesize, and its biological activities have been extensively studied, making it a useful starting material for the synthesis of various bioactive compounds. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to exhibit various biological activities, making it a useful tool for studying different biological processes.
However, there are also some limitations associated with the use of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- in lab experiments. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood, which may limit its use in some studies.
Orientations Futures
For the research on this compound include the synthesis of novel bioactive compounds and the elucidation of its mechanism of action.
Méthodes De Synthèse
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- can be synthesized using different methods. One of the most commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a coumarin intermediate, which is then subjected to further reactions to obtain the desired product. Other methods for synthesizing coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.
Applications De Recherche Scientifique
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
142730-48-1 |
|---|---|
Nom du produit |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
7-(diethylamino)-4-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ICAXYTLHINMBNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
Autres numéros CAS |
142730-48-1 |
Synonymes |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



